molecular formula C14H11N3O2 B6219900 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2758005-15-9

4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6219900
CAS No.: 2758005-15-9
M. Wt: 253.3
InChI Key:
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Description

“4’-(azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid” is an azido impurity that can be found in sartan drugs . It is known to cause gene mutation which increases risks of developing cancer . It is also an intermediate in the synthesis pathway for each of the active pharmaceutical ingredients (APIs) and comprised of a similar backbone structure .


Synthesis Analysis

The azido impurity is an intermediate in the synthesis pathway for each of the active pharmaceutical ingredients (APIs) and comprised of a similar backbone structure . The synthesis of this compound involves azide-alkyne cycloaddition of acetylenic dipolarophiles .


Molecular Structure Analysis

All four compounds contain a tetrazole ring bonded to a phenyl group, which incorporates another phenyl group at its ortho-position . The differences between the compounds is at the para-position of the second phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex due to the similar chemical structures of the compounds . A UHPLC method with dual UV-MS detection has been developed for the quick and accurate, 3-minute analysis of this azido impurity .

Safety and Hazards

This compound is known to cause gene mutation which increases risks of developing cancer . Irbesartan, valsartan and losartan, which contained excessive amounts of azido impurities have been recalled in Canada in May 2021 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid' involves the introduction of an azide group onto a biphenyl ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "4-bromomethylbiphenyl", "NaN3", "DMF", "CO2", "H2O", "NaOH", "HCl" ], "Reaction": [ "Step 1: Dissolve 4-bromomethylbiphenyl in DMF and add NaN3. Heat the mixture to 80°C for 24 hours to form 4-(azidomethyl)biphenyl.", "Step 2: Dissolve 4-(azidomethyl)biphenyl in a mixture of CO2 and H2O, and add NaOH. Heat the mixture to 120°C for 6 hours to form the carboxylic acid.", "Step 3: Acidify the reaction mixture with HCl to obtain the final product, '4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid'." ] }

2758005-15-9

Molecular Formula

C14H11N3O2

Molecular Weight

253.3

Purity

97

Origin of Product

United States

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